molecular formula C21H24N2O2 B5499093 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide

1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide

Cat. No. B5499093
M. Wt: 336.4 g/mol
InChI Key: IKNJRTYSYQZMCC-UHFFFAOYSA-N
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Description

1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide, also known as DPMC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperidinecarboxamide compounds, which have been found to have a variety of biological activities. DPMC is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. In

Mechanism of Action

1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide inhibits HDACs by binding to the active site of the enzyme. HDACs are zinc-dependent enzymes, and 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide contains a zinc-binding motif that allows it to bind to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from removing acetyl groups from histones, which leads to an increase in histone acetylation and the activation of gene expression.
Biochemical and Physiological Effects:
1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has been suggested that its anticancer activity is due to its ability to induce these processes. 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has also been found to increase the expression of genes involved in cell differentiation and cell death. In addition, 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been found to have anti-inflammatory activity, and it has been suggested that this activity is due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, which makes it a useful tool for studying the role of HDACs in gene expression and disease. 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has also been found to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments. However, 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. In addition, 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been found to have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide. One direction is to explore the potential of 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide as a therapeutic agent for cancer and other diseases. 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been found to have anticancer activity in vitro and in vivo, and it has been suggested that it may have potential as a therapeutic agent for cancer. Another direction is to explore the role of 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide in epigenetic regulation. HDACs play a critical role in the regulation of gene expression, and 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been found to be a potent inhibitor of HDACs. Further research is needed to fully understand the role of 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide in epigenetic regulation. Finally, future research could focus on developing more potent and selective HDAC inhibitors based on the structure of 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide.

Synthesis Methods

The synthesis of 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide involves several steps. The first step is the reaction of N-benzylpiperidine with acetic anhydride to form N-benzylpiperidine-4-carboxylic acid. The second step involves the reaction of N-benzylpiperidine-4-carboxylic acid with benzaldehyde in the presence of sodium cyanoborohydride to form N-(diphenylmethyl)piperidine-4-carboxylic acid. The final step involves the reaction of N-(diphenylmethyl)piperidine-4-carboxylic acid with acetyl chloride to form 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide.

Scientific Research Applications

1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been extensively used in scientific research as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDACs, 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide can increase histone acetylation, which can lead to the activation of gene expression. 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been found to have anticancer activity in vitro and in vivo, and it has been suggested that its anticancer activity is due to its ability to inhibit HDACs.

properties

IUPAC Name

1-acetyl-N-benzhydrylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16(24)23-14-12-19(13-15-23)21(25)22-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNJRTYSYQZMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(diphenylmethyl)piperidine-4-carboxamide

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